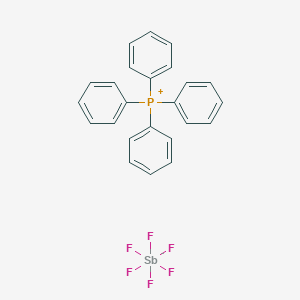

Tetraphenylphosphonium hexafluoroantimonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hexafluoroantimony(1-);tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20P.6FH.Sb/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;;;;;;/h1-20H;6*1H;/q+1;;;;;;;+5/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFQTLYSKKHULX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F6PSb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625311 | |

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124329-50-6 | |

| Record name | Tetraphenylphosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tetraphenylphosphonium Hexafluoroantimonate

This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of tetraphenylphosphonium hexafluoroantimonate, [P(C₆H₅)₄][SbF₆]. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough understanding for successful replication and application.

Introduction: The Utility of a Bulky Cation and a Non-Coordinating Anion

This compound is an ionic compound of significant interest in synthetic and materials chemistry. The tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, is a large, sterically hindered organic cation that imparts crystallinity and solubility in organic solvents to its salts.[1][2] The hexafluoroantimonate anion, [SbF₆]⁻, is a classic example of a weakly coordinating anion, prized for its inertness and inability to strongly interact with cationic centers. This combination makes this compound a valuable reagent, often employed as a phase-transfer catalyst, an electrolyte in electrochemical studies, and as a source of the tetraphenylphosphonium cation in the synthesis of novel materials.[2][3]

Synthesis of this compound: A Metathesis Approach

The most common and efficient route to synthesize this compound is through a salt metathesis reaction. This involves the exchange of ions between two soluble salts, leading to the formation of the desired product. A typical procedure involves the reaction of tetraphenylphosphonium bromide with a hexafluoroantimonate salt in a suitable solvent.

Experimental Protocol

Reaction: [P(C₆H₅)₄]Br + AgSbF₆ → [P(C₆H₅)₄][SbF₆] + AgBr (s)

Materials:

-

Tetraphenylphosphonium bromide ([P(C₆H₅)₄]Br)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flask protected from light, dissolve tetraphenylphosphonium bromide (1.0 equivalent) in a minimal amount of anhydrous dichloromethane.

-

In a separate flask, dissolve silver hexafluoroantimonate (1.0 equivalent) in anhydrous dichloromethane.

-

Slowly add the tetraphenylphosphonium bromide solution to the silver hexafluoroantimonate solution with vigorous stirring at room temperature. A white precipitate of silver bromide (AgBr) will form immediately.

-

Continue stirring the reaction mixture for 2-4 hours to ensure the reaction goes to completion.

-

Remove the silver bromide precipitate by filtration through a fine porosity sintered glass funnel. Wash the precipitate with a small amount of dichloromethane to recover any product.

-

Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield a white solid.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot dichloromethane and add diethyl ether dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in a freezer to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Rationale for Experimental Choices

-

Choice of Reactants: Tetraphenylphosphonium bromide is a readily available and stable starting material.[4][5] Silver hexafluoroantimonate is used because the resulting silver bromide byproduct is highly insoluble in dichloromethane, providing a strong driving force for the reaction and simplifying its removal.

-

Solvent Selection: Dichloromethane is an excellent solvent for both reactants and the product, while being a poor solvent for the silver bromide byproduct. The use of anhydrous solvents is crucial to prevent the hydrolysis of the hexafluoroantimonate anion.

-

Purification by Recrystallization: This is a critical step to remove any unreacted starting materials or soluble impurities, yielding a product of high purity.

subgraph "Reactant Preparation" { Reactant1 [label="Dissolve [P(C₆H₅)₄]Br\nin CH₂Cl₂"]; Reactant2 [label="Dissolve AgSbF₆\nin CH₂Cl₂"]; }

subgraph "Reaction" { Mixing [label="Combine Solutions &\nStir 2-4h", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "Workup & Purification" { Filtration [label="Filter to Remove\nAgBr Precipitate"]; Evaporation [label="Evaporate Solvent"]; Recrystallization [label="Recrystallize from\nCH₂Cl₂/Diethyl Ether"]; Final_Product [label="Pure [P(C₆H₅)₄][SbF₆]", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Reactant1 -> Mixing; Reactant2 -> Mixing; Mixing -> Filtration; Filtration -> Evaporation; Evaporation -> Recrystallization; Recrystallization -> Final_Product; }

Caption: Synthetic workflow for this compound.Comprehensive Characterization

A multi-technique approach is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation in solution.

-

¹H NMR: The proton NMR spectrum will show a complex multiplet in the aromatic region, typically between δ 7.6 and 8.0 ppm, corresponding to the 20 protons of the four phenyl rings.[6][7][8]

-

³¹P NMR: The phosphorus-31 NMR spectrum provides a definitive signature for the cation. A single sharp resonance is expected around δ 23 ppm, confirming the presence of a single phosphorus environment.[6][9][10][11][12]

-

¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for identifying the hexafluoroantimonate anion. It should exhibit a sharp singlet, as all six fluorine atoms are chemically equivalent in the octahedral [SbF₆]⁻ anion.[13][14]

Table 1: Typical NMR Spectroscopic Data for [P(C₆H₅)₄][SbF₆]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.6 - 8.0 | Multiplet | Phenyl Protons |

| ³¹P | ~ 23 | Singlet | [P(C₆H₅)₄]⁺ |

| ¹⁹F | ~ -108 to -115 | Singlet | [SbF₆]⁻ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the compound.

-

C-H stretching: Aromatic C-H stretches will appear in the region of 3100-3000 cm⁻¹.[15]

-

C=C stretching: Aromatic C=C bond vibrations will be observed in the 1600-1450 cm⁻¹ range.[15]

-

Sb-F stretching: A strong, characteristic absorption band for the hexafluoroantimonate anion is expected around 650 cm⁻¹.[16]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing this ionic compound.

-

Positive Ion Mode (ESI+): The spectrum will be dominated by a peak corresponding to the tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, at an m/z of approximately 339.1.[6][17]

-

Negative Ion Mode (ESI-): The spectrum will show a peak for the hexafluoroantimonate anion, [SbF₆]⁻, at an m/z of approximately 235.8.[18]

Elemental Analysis

Combustion analysis should be performed to determine the weight percentages of carbon and hydrogen. The experimental values should align with the calculated values for the molecular formula C₂₄H₂₀F₆PSb.

Table 2: Elemental Composition of [P(C₆H₅)₄][SbF₆]

| Element | Calculated % |

| Carbon | 50.11 |

| Hydrogen | 3.50 |

Product [label="Synthesized Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

subgraph "Spectroscopic & Analytical Methods" { NMR [label="NMR Spectroscopy\n(¹H, ³¹P, ¹⁹F)"]; IR [label="Infrared Spectroscopy"]; MS [label="Mass Spectrometry\n(ESI+/-)"]; EA [label="Elemental Analysis"]; }

Product -> NMR [label="Structural Confirmation"]; Product -> IR [label="Functional Group ID"]; Product -> MS [label="Ionic Mass Verification"]; Product -> EA [label="Purity Assessment"];

NMR -> Data_NMR [label="Confirms Cation & Anion Identity", shape=plaintext, fontcolor="#5F6368"]; IR -> Data_IR [label="Identifies Phenyl & Sb-F Vibrations", shape=plaintext, fontcolor="#5F6368"]; MS -> Data_MS [label="Confirms m/z of [P(C₆H₅)₄]⁺ & [SbF₆]⁻", shape=plaintext, fontcolor="#5F6368"]; EA -> Data_EA [label="Verifies C & H Percentages", shape=plaintext, fontcolor="#5F6368"]; }

Caption: A multi-faceted approach for the characterization of the final product.Safety and Handling

-

Hexafluoroantimonate salts are toxic and corrosive. Handle them in a well-ventilated fume hood.

-

Silver salts are light-sensitive and can stain skin and clothing.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

-

Electronic Supplementary Information for Anion-Regulating Transient and Persistent Phosphorescence and Size-Dependent Ultralong Afterglow of Organic Ionic Crystals. The Royal Society of Chemistry. Available at: [Link]

-

Tetraphenylphosphonium | C24H20P+. PubChem, National Institutes of Health. Available at: [Link]

-

Tetraphenylphosphonium bromide. NIST WebBook. Available at: [Link]

-

Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes. PMC, National Institutes of Health. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectrum of the hexafluoroantimonate(V) ion. Inorganic Chemistry, ACS Publications. Available at: [Link]

-

Hexafluoroantimony (V) salts of the cationic Ti(IV) fluoride non metallocene complexes [TiF3(MeCN)3][SbF6] and [TiF2(15-Crown-5)][SbF6]2 and the X-ray crystal structure of [TiF2(18-Crown-6)][SbF6]2. Dalton Transactions. Available at: [Link]

-

Silver hexafluoroantimonate(V) - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

Supplementary Information for Photochemical Synthesis of Arylphosphonium Salts from White Phosphorus. The Royal Society of Chemistry. Available at: [Link]

-

Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Tetraphenylphosphonium chloride. Wikipedia. Available at: [Link]

-

Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics. Available at: [Link]

-

TETRAPHENYL-PHOSPHONIUM-ION. SpectraBase. Available at: [Link]

-

Ion-pairing of phosphonium salts in solution: C-H⋅⋅⋅halogen and C-H⋅⋅⋅π hydrogen bonds. PubMed. Available at: [Link]

-

The Infrared and Raman Spectra of Ethylammonium Hexafluorosilicate [C2H5NH3]2SiF6. PubMed. Available at: [Link]

-

19Flourine NMR. University of California, Santa Barbara. Available at: [Link]

-

Synthesis of tetraphenylphosphonium bromide. ResearchGate. Available at: [Link]

-

Differentiation of chiral phosphorus enantiomers by P and H NMR spectroscopy using amino acid derivatives as chemical solvating agents. ScienceDirect. Available at: [Link]

-

Characterisation of the tetrahalophosphonium cations PBrnI4 − n+ (0 ≤ n ≤ 4) by 31P MAS NMR, IR and Raman spectroscopy and by quantum chemical calculations. SciSpace. Available at: [Link]

-

HEXAFLUOROPHOSPHATE-ANION - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]

-

HEXAFLUOROANTIMONATE ION. GSRS. Available at: [Link]

-

Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Spectroscopy Online. Available at: [Link]

-

Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). Refubium. Available at: [Link]

-

Characterization of Polyphosphates by Electrospray Mass Spectrometry. ACS Publications. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. Available at: [Link]

-

Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Available at: [Link]

-

Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]

Sources

- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetraphenylphosphonium bromide [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Tetraphenylphosphonium tetrafluoroborate(426-79-9) 1H NMR spectrum [chemicalbook.com]

- 8. Tetraphenylphosphonium chloride(2001-45-8) 1H NMR spectrum [chemicalbook.com]

- 9. Tetraarylphosphonium Cations with Excellent Alkaline‐Resistant Performance for Anion‐Exchange Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. spectrabase.com [spectrabase.com]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. rsc.org [rsc.org]

- 17. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. GSRS [gsrs.ncats.nih.gov]

thermal and electrochemical properties of tetraphenylphosphonium hexafluoroantimonate

An In-Depth Technical Guide to the Thermal and Electrochemical Properties of Tetraphenylphosphonium Hexafluoroantimonate

Foreword: A Scientist's Perspective on this compound

This compound, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a salt that commands attention not for a single, standout application, but for the fundamental properties endowed by its constituent ions. The tetraphenylphosphonium cation is a bulky, thermally robust organic cation, while the hexafluoroantimonate anion is a large, weakly coordinating inorganic anion. This combination results in a material with significant potential as a specialty electrolyte in non-aqueous electrochemistry, particularly in applications demanding high thermal stability and a wide electrochemical window. This guide moves beyond a simple recitation of data. It aims to provide a causal understanding of why this compound behaves as it does, grounding its expected properties in the established chemistry of its components and outlining the precise experimental methodologies required for its characterization.

Molecular and Physicochemical Identity

This compound is an ionic compound composed of a tetraphenylphosphonium cation and a hexafluoroantimonate anion. The cation features a central phosphorus atom tetrahedrally bonded to four phenyl groups, creating a sterically hindered and chemically stable structure.[1] The anion is an octahedral complex of antimony and fluorine, known for its non-coordinating nature.[2]

Caption: Molecular structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 124329-50-6 | [3][4][5] |

| Molecular Formula | C₂₄H₂₀F₆PSb | [4][6][7] |

| Molecular Weight | 575.13 g/mol | [4][6] |

| Appearance | Solid | [6] |

| Purity | ≥98% (typical commercial grade) | [4] |

Thermal Properties and Stability Analysis

The thermal stability of an electrolyte is paramount for applications operating at elevated temperatures or under high current densities. While specific thermogravimetric data for this compound is not abundant in the literature, a robust profile can be inferred from related phosphonium salts.

Expected Thermal Profile

The stability of phosphonium salts is significantly influenced by the nature of the anion.[8] Salts with non-nucleophilic, bulky anions like bis(trifluoromethylsulfonyl)imide exhibit markedly higher thermal stability than their halide counterparts.[8] The hexafluoroantimonate anion, [SbF₆]⁻, is large and weakly coordinating, suggesting that the title compound will possess high thermal stability, likely decomposing at a temperature well above 300°C. For comparison, the related salt tetraphenylphosphonium tetrafluoroborate has a melting point of 300°C.[9] The decomposition mechanism is expected to be a single-stage process involving the breakdown of the cation and anion.

Table 2: Comparative Thermal Data of Related Phosphonium Salts

| Compound | Melting Point (°C) | Onset of Decomposition (°C) | Key Observation | Source(s) |

| This compound | Data not available | Data not available | Expected to be high due to stable ions | - |

| Tetraphenylphosphonium Tetrafluoroborate | 300 | >300 | High melting point indicates stability | [9] |

| Tetraphenylphosphonium Chloride | 272 - 274 | ~274 | Lower stability with a more nucleophilic anion | [1] |

| Tetramethylammonium Hexafluorophosphate | >300 (decomposes) | ~380 | Demonstrates stability of the PF₆⁻ anion | [10] |

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

To empirically determine the thermal profile, a combined TGA/DSC analysis is the gold standard. This dual analysis provides simultaneous information on mass loss (decomposition) and heat flow (melting, crystallization, etc.).

Causality Behind the Protocol:

-

Inert Atmosphere: Using an inert gas like nitrogen or argon is crucial. It ensures that the observed mass loss is due to thermal decomposition alone, not oxidation, providing a clear picture of the material's intrinsic stability.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample, yielding reproducible and sharp transitions. Slower rates can reveal subtle, overlapping thermal events.[8]

-

Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, leading to more accurate temperature measurements for thermal events.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using certified standards (e.g., indium for temperature, calcium oxalate for mass loss).

-

Sample Preparation: Weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Experimental Setup: Place the crucible in the TGA/DSC furnace. Purge the system with high-purity nitrogen or argon at a flow rate of 40-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to an upper limit (e.g., 600 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis:

-

From the TGA curve (mass vs. temperature), determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

From the DSC curve (heat flow vs. temperature), identify endothermic peaks (melting) or exothermic peaks (decomposition, crystallization).

-

Caption: Workflow for TGA/DSC thermal analysis.

Electrochemical Properties and Applications

The primary application context for this compound is as a supporting electrolyte in non-aqueous electrochemistry. An ideal supporting electrolyte is electrochemically silent, providing high ionic conductivity without participating in reactions at the electrode surfaces.

Expected Electrochemical Profile

The combination of the bulky tetraphenylphosphonium cation and the non-coordinating hexafluoroantimonate anion is expected to yield a wide electrochemical stability window (ESW).

-

Anodic (Oxidative) Limit: The stability at positive potentials is dictated by the [SbF₆]⁻ anion. Like its well-studied analogue, hexafluorophosphate ([PF₆]⁻), it is highly resistant to oxidation, allowing for the study of processes at high positive potentials.[2][11]

-

Cathodic (Reductive) Limit: The stability at negative potentials is determined by the [(C₆H₅)₄P]⁺ cation. Its reduction occurs at very negative potentials, making it suitable for studying reductive processes.

-

Conductivity: The salt is expected to be highly soluble in polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), and propylene carbonate (PC), which is a prerequisite for its function as an electrolyte.[11] The large ionic radii of both ions should facilitate good ionic mobility and, consequently, high solution conductivity.

Table 3: Expected Electrochemical Properties in Acetonitrile

| Property | Expected Value/Characteristic | Rationale |

| Electrochemical Window | Wide (> 4.5 V) | Based on the high stability of both the [(C₆H₅)₄P]⁺ cation and the [SbF₆]⁻ anion. |

| Solubility | High in polar aprotic solvents | The ionic nature and large, polarizable ions promote dissolution. |

| Ionic Conductivity | High | Large, mobile ions in solution facilitate charge transport. |

| Chemical Inertness | High | Both ions are weakly coordinating and resistant to reaction with common analytes. |

Experimental Protocol: Cyclic Voltammetry (CV) for Electrochemical Window Determination

Cyclic voltammetry is the cornerstone technique for evaluating the electrochemical stability of an electrolyte. It involves scanning the potential of a working electrode and measuring the resulting current.

Causality Behind the Protocol:

-

Three-Electrode Setup: This configuration is essential for accurate electrochemical measurements. The reference electrode provides a stable potential against which the working electrode's potential is controlled, while the counter electrode completes the circuit without affecting the processes at the working electrode.[12]

-

Inert Working Electrode: A glassy carbon or platinum electrode is used because it is chemically inert and has a wide potential window itself, ensuring that the measured current limits are due to the electrolyte or solvent, not the electrode material.

-

Solvent and Purity: A dry, polar aprotic solvent like acetonitrile is used. Water and other impurities are electroactive and would narrow the apparent electrochemical window. Therefore, using high-purity, anhydrous solvents is critical.[13]

Step-by-Step Methodology:

-

Electrolyte Preparation: In an inert atmosphere glovebox, prepare a 0.1 M solution of this compound in anhydrous acetonitrile.

-

Cell Assembly: Assemble a three-electrode electrochemical cell.

-

Deaeration: Purge the electrolyte solution with high-purity argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which is electrochemically active.

-

Cyclic Voltammetry Scan:

-

Perform a cyclic voltammetry scan on the solvent/electrolyte system alone (a "blank" scan).

-

Start at the open-circuit potential and scan towards positive potentials until a sharp increase in current is observed (the anodic limit).

-

Reverse the scan direction towards negative potentials until a sharp increase in current is observed (the cathodic limit).

-

Use a scan rate of 50-100 mV/s.[14]

-

-

Data Analysis: The electrochemical stability window (ESW) is the potential difference between the onset of the anodic and cathodic currents.

Caption: Diagram of a three-electrode cyclic voltammetry setup.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information is derived from standard Safety Data Sheets (SDS).[6][15]

-

Health Hazards: The compound is classified as harmful if swallowed or inhaled.[6] It is also toxic to aquatic life with long-lasting effects.[6][15]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[15]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

Conclusion and Future Outlook

This compound presents a compelling profile as a high-performance material for electrochemical applications. Its inferred high thermal stability and wide electrochemical window make it a candidate for use in demanding environments such as high-temperature batteries, capacitors, and specialized electrochemical synthesis. While its properties can be confidently predicted based on well-understood chemical principles, this guide highlights the need for direct experimental verification. The protocols outlined herein provide a clear and robust framework for researchers to fully characterize this promising compound, paving the way for its integration into next-generation energy storage and chemical technologies.

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-08). [Link]

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

Electronic Supplementary Information Oxidative electrochemical aryl C-C coupling of spiropyrans. The Royal Society of Chemistry. [Link]

-

Tetraphenylphosphonium chloride - Wikipedia. [Link]

-

Cyclic voltammogram of 1a in DMF with tetrabutylammonium... ResearchGate. [Link]

-

Thermal Stability of Highly Fluorinated Phosphonium Salts. TA Instruments. [Link]

-

Faraday Discussions - NSF Public Access Repository. [Link]

-

Tetrabutylammonium hexafluorophosphate - Wikipedia. [Link]

-

Hexafluorophosphate - Wikipedia. [Link]

Sources

- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 3. This compound | 124329-50-6 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [124329-50-6] | King-Pharm [king-pharm.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound , 98% , 124329-50-6 - CookeChem [cookechem.com]

- 8. tainstruments.com [tainstruments.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Tetrabutylammonium hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. par.nsf.gov [par.nsf.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

Spectroscopic Characterization of Tetraphenylphosphonium Hexafluoroantimonate: An In-depth Technical Guide

Abstract

Introduction: The Analytical Imperative for Tetraphenylphosphonium Hexafluoroantimonate

This compound, with the chemical formula [P(C₆H₅)₄][SbF₆], is an ionic compound that pairs a bulky, lipophilic organic cation with a non-coordinating inorganic anion.[1] The tetraphenylphosphonium cation is frequently utilized in organic synthesis and organometallic chemistry to facilitate the crystallization of large anionic species and to enhance their solubility in organic solvents.[2] The hexafluoroantimonate anion is known for its high stability and low coordinating ability, making it a suitable counterion in a variety of chemical reactions. The precise characterization of such compounds is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

Spectroscopic techniques offer a non-destructive and highly informative approach to elucidate the structural and electronic properties of this compound. This guide will delve into the core spectroscopic methods—NMR, IR, and Raman—providing both the theoretical underpinnings and practical methodologies for their application.

Molecular Structure and Predicted Spectroscopic Behavior

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆) in a small vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Insert the NMR tube into the spectrometer. Acquire ¹H and ³¹P{¹H} NMR spectra at room temperature. For ³¹P NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to a singlet for the cation.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peaks for ¹H and an external standard for ³¹P).

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure. For this compound, both IR and Raman spectroscopy will reveal characteristic bands for the cation and the anion.

Infrared (IR) Spectroscopy

The IR spectrum will show absorption bands corresponding to the vibrational modes of the [PPh₄]⁺ cation and the [SbF₆]⁻ anion that result in a change in the molecular dipole moment.

-

[PPh₄]⁺ Cation: Expect strong bands related to the C-H stretching of the phenyl groups above 3000 cm⁻¹, as well as numerous sharp bands in the 1600-1000 cm⁻¹ region corresponding to C=C stretching and C-H in-plane and out-of-plane bending vibrations. A characteristic P-C stretching vibration is also expected.

-

[SbF₆]⁻ Anion: The hexafluoroantimonate anion has octahedral symmetry (Oₕ). The IR-active modes are the ν₃ (asymmetric stretch) and ν₄ (asymmetric bend). [4]The ν₃ mode is typically a very strong and broad absorption in the range of 650-700 cm⁻¹. The ν₄ mode is expected at a lower frequency.

| Predicted IR Absorption Bands (cm⁻¹) | |

| Assignment | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | > 3000 |

| C=C stretch (aromatic) | ~1580, 1480, 1435 |

| C-H in-plane bend | ~1100-1000 |

| C-H out-of-plane bend | ~750, 690 |

| ν₃ (Sb-F asymmetric stretch) | ~650-700 (strong, broad) |

| ν₄ (Sb-F asymmetric bend) | ~280-300 |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy, as it detects vibrational modes that involve a change in molecular polarizability. [5]

-

[PPh₄]⁺ Cation: The Raman spectrum will also be rich in bands from the phenyl groups. A particularly strong and sharp band corresponding to the symmetric ring breathing mode of the monosubstituted benzene rings is expected around 1000 cm⁻¹.

-

[SbF₆]⁻ Anion: For an octahedral molecule, the Raman-active modes are the ν₁ (symmetric stretch), ν₂ (symmetric bend), and ν₅ (asymmetric bend). [4][6]The ν₁ mode is typically a very strong and sharp, polarized band, making it highly characteristic.

| Predicted Raman Shifts (cm⁻¹) | |

| Assignment | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | > 3000 |

| Ring breathing (aromatic) | ~1000 (strong, sharp) |

| ν₁ (Sb-F symmetric stretch) | ~650 (strong, sharp) |

| ν₂ (Sb-F symmetric bend) | ~570 |

| ν₅ (Sb-F asymmetric bend) | ~280 |

Experimental Protocols: Solid-State Vibrational Spectroscopy

Step-by-Step Methodologies:

-

Attenuated Total Reflectance (ATR) - FTIR:

-

Sample Preparation: No significant sample preparation is required. Place a small amount of the this compound powder directly onto the ATR crystal.

-

Data Acquisition: Use the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal. Collect the infrared spectrum. A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The resulting spectrum can be analyzed directly. If necessary, an ATR correction can be applied using the instrument software to produce a spectrum that more closely resembles a transmission spectrum.

-

-

Raman Spectroscopy:

-

Sample Preparation: Place a small amount of the powder on a microscope slide or in a sample holder.

-

Data Acquisition: Place the sample under the microscope objective of the Raman spectrometer. Focus the laser onto the sample. Acquire the Raman spectrum, adjusting laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Data Processing: The resulting spectrum should be baseline corrected to remove any fluorescence background. The positions and relative intensities of the Raman bands can then be analyzed.

-

Conclusion and Future Outlook

This guide provides a foundational framework for the spectroscopic analysis of this compound. By combining predictive data based on its constituent ions with robust, field-proven experimental protocols, researchers can confidently characterize this and similar ionic compounds. The presented methodologies for NMR, IR, and Raman spectroscopy are designed to be self-validating, ensuring high-quality, reproducible data.

Future work should aim to obtain and publish the experimental spectra and the single-crystal X-ray structure of this compound. This would allow for a definitive correlation between the solid-state structure and the observed spectroscopic features, moving from the predictive to the definitive. Such data would be an invaluable resource for the scientific community, aiding in the precise characterization of this important chemical reagent.

References

- I. R. Beattie, K. M. S. Livingston, D. J. Reynolds, and G. A. Ozin. "The vibrational spectra of some hexafluoro-anions of the main group elements." J. Chem. Soc. A, 1970, 1210-1216.

- W. Czado, U. Müller. "Crystal structure of tetraphenylphosphonium hexabromoantimonate(V), P(C₆H₅)₄SbBr₆." Zeitschrift für Kristallographie - New Crystal Structures, 2002, 217(3), 337.

-

Supplementary Information for "Photochemical P4 functionalization." The Royal Society of Chemistry. [Link]

- K. O. Christe, W. W. Wilson, R. A. Bougon. "Structure and vibrational spectra of oxonium hexafluoro-arsenates(V) and -antimonates(V)." Inorganic Chemistry, 1984, 23(15), 2352-2357.

- A. M. Heyns, C. W. F. T. Pistorius. "Vibrational spectroscopic analysis of six new hexafluorosilicate salts containing different amino acids." Spectroscopy, 2004, 18(3), 357-371.

-

LibreTexts. "7.2: Identifying all IR- and Raman-active vibrational modes in a molecule." Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. "Tetraphenylphosphonium." PubChem Compound Database. [Link]

- R. G. Jones, E. B. Whipple. "Vibrational Spectra of the Tetramethylpnikogenonium Ions." J. Am. Chem. Soc., 1962, 84(23), 4557-4559.

-

DoITPoMS. "Raman active modes." University of Cambridge. [Link]

- V. G. Gregoriou, S. E. Rodman, P. T. Hammond. "Combined Use of Vibrational Spectroscopy, Ultrasonic Echography, and Numerical Simulations for the Non-Destructive Evaluation of 3D-Printed Materials for Defense Applications." Applied Sciences, 2021, 11(16), 7527.

-

Wikipedia. "Tetraphenylphosphonium chloride." Wikipedia, The Free Encyclopedia. [Link]

- G. N. Vlakhov, I. G. Stankova, D. G. Stankov, K. I. Hadjiivanov. "Power of Infrared and Raman Spectroscopies to Characterize Metal-Organic Frameworks and Investigate Their Interaction with Guest Molecules." Chemical Reviews, 2021, 121(2), 1017-1088.

- T. Yasuda, T. Watanabe, M. Uchiyama. "Tetraarylphosphonium Cations with Excellent Alkaline-Resistant Performance for Anion-Exchange Membranes." Angewandte Chemie International Edition, 2017, 56(43), 13476-13480.

- J. K. Cockcroft, A. N. Fitch, J. I. Langford, A. D. Richardson. "Vibrational Spectroscopy of Hexahalo Complexes." Inorganic Chemistry, 1991, 30(15), 3073-3077.

- S. A. Miller, D. W. Scott. "Vibrational frequencies and structural determination of tetrachlorodiphosphine." The Journal of Chemical Physics, 1959, 30(4), 945-949.

- A. J. Edwards, K. I. Khallow, D. R. Russell, J. S. Wood. "Variable temperature studies of tetrapyridinesilver(I) hexafluorophosphate and tetrapyridinesilver(I) hexafluoroantimonate.

- A. A. Kamnev, P. A. Tarantilis, M. G. Polissiou. "Vibrational Spectroscopy as a Tool for Bioanalytical and Biomonitoring Studies." Applied Sciences, 2021, 11(16), 7527.

- M. Maiwald, G. P. Stoeckel, B. Lendl. "Vibrational spectroscopy for the standoff detection of organic phosphorous agents disposed on background material." Proc. SPIE 10177, Chemical, Biological, Radiological, Nuclear, and Explosives (CBRNE) Sensing XVIII, 2017, 101770F.

- R. J. H. Clark, M. L. Duarte. "Intensity studies on the Raman-active fundamentals of hexahalogeno-anions of antimony(V) and tellurium(IV); the calculation of parallel and perpendicular bond-polarisability derivatives and Raman-band excitation profiles of the hexabromotellurate(IV) ion." J. Chem. Soc., Dalton Trans., 1976, 2081-2086.

-

SpectraBase. "Tetraphenylphosphonium bromide - Optional[31P NMR] - Chemical Shifts." SpectraBase. [Link]

- E. Galli, S. M. Constant, S. G. V. G. G. de la Torre, F. Rossi, G. M. L. Consales. "Vibrational spectroscopy and multiphoton microscopy for label-free visualization of nervous system degeneration and regeneration." Frontiers in Cellular Neuroscience, 2023, 17, 1243119.

-

NMR Service. "31 Phosphorus NMR." nmr-service.com. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Tetraphenylphosphonium Hexafluoroantimonate in Organic Solvents

Introduction

Tetraphenylphosphonium hexafluoroantimonate ([(C₆H₅)₄P][SbF₆]), often abbreviated as [PPh₄][SbF₆], is a quaternary phosphonium salt characterized by a large, lipophilic tetraphenylphosphonium cation and a weakly coordinating hexafluoroantimonate anion. This unique combination of a bulky, charge-delocalized cation and a large, inorganic anion imparts specific solubility characteristics that are of significant interest in various fields of chemical research, including catalysis, electrochemistry, and materials science. The ability to dissolve such ionic species in non-aqueous media is crucial for their application in homogeneous reactions and for the preparation of advanced materials.[1][2]

This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Recognizing the scarcity of publicly available quantitative solubility data for this specific salt, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven experimental protocols for its determination. This approach empowers researchers, scientists, and drug development professionals to ascertain the solubility of [PPh₄][SbF₆] in their specific solvent systems of interest, ensuring the reliability and reproducibility of their experimental work.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 124329-50-6 | [3][4][5] |

| Molecular Formula | C₂₄H₂₀F₆PSb | [4][6] |

| Molecular Weight | 575.13 g/mol | [4][6] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | >300 °C | [7] |

| Stability | Stable under normal conditions.[6] | [6] |

The tetraphenylphosphonium cation consists of a central phosphorus atom tetrahedrally bonded to four phenyl groups.[1][2][8] This large, non-polar periphery shields the positive charge on the phosphorus atom, contributing to the lipophilic nature of the cation and its ability to interact favorably with organic solvent molecules.[1] The hexafluoroantimonate anion is a large, weakly coordinating anion, which minimizes strong ion-pairing interactions with the cation in solution, thereby promoting dissolution.

Factors Influencing Solubility

The solubility of an ionic compound like this compound in organic solvents is a complex interplay of several factors.[9] A thorough understanding of these factors is critical for solvent selection and for controlling the dissolution process.

-

Solvent Polarity: As a general principle, "like dissolves like." Tetraphenylphosphonium salts, including the hexafluoroantimonate, tend to be more soluble in polar organic solvents.[1][2] Solvents with a high dielectric constant can effectively solvate the ions, overcoming the lattice energy of the solid salt. However, the large organic cation allows for some solubility in less polar solvents as well.

-

Solute-Solvent Interactions: The dissolution process is driven by favorable interactions between the solute and solvent molecules. For [PPh₄][SbF₆], these interactions primarily involve ion-dipole interactions between the ions and polar solvent molecules, and van der Waals forces between the phenyl rings of the cation and the organic solvent.

-

Temperature: The solubility of most solids in liquids increases with temperature.[9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to break the crystal lattice. However, the extent of this effect can vary significantly depending on the specific solute-solvent system.

-

Common Ion Effect: The solubility of an ionic compound is decreased in a solution that already contains one of its constituent ions.[9] While less common in organic synthesis, this effect should be considered if the chosen solvent or reaction mixture contains another source of tetraphenylphosphonium or hexafluoroantimonate ions.

-

Molecular Size and Shape: The large size of both the cation and the anion in [PPh₄][SbF₆] plays a significant role in its solubility.[9] The large surface area of the tetraphenylphosphonium cation allows for extensive van der Waals interactions with the solvent.

Qualitative Solubility Profile

While quantitative data is limited, a qualitative understanding of the solubility of tetraphenylphosphonium salts in various classes of organic solvents can guide initial solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility of [PPh₄][SbF₆] | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Generally Soluble to Freely Soluble | High dielectric constants and strong dipole moments effectively solvate the ions.[1][2][10] |

| Halogenated | Dichloromethane (DCM), Chloroform | Generally Soluble | Moderate polarity and ability to engage in weak hydrogen bonding and van der Waals interactions. |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic nature allows for hydrogen bonding and effective solvation of the anion.[2][10] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | Lower polarity and weaker solvating power compared to more polar solvents.[11] |

| Aromatic | Toluene, Benzene | Sparingly Soluble to Insoluble | Primarily non-polar, with limited ability to solvate ions.[2][10] |

| Alkanes | Hexane, Heptane | Insoluble | Non-polar nature provides no favorable interactions to overcome the lattice energy of the salt. |

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of readily available quantitative data, the ability to experimentally determine the solubility of this compound is a critical skill for any researcher utilizing this compound. The following protocols are designed to be robust and self-validating.

Method 1: Gravimetric Determination (The Gold Standard)

This classical method provides a direct and accurate measurement of solubility.

Principle: An excess of the solid solute is equilibrated with a known volume of solvent at a constant temperature. The undissolved solid is removed, and the mass of the dissolved solute in a known mass or volume of the saturated solution is determined after solvent evaporation.[12]

Experimental Workflow:

Caption: Gravimetric method for solubility determination.

Detailed Protocol:

-

Preparation: Accurately weigh a vial. Add an excess amount of this compound to the vial. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[13][14]

-

Separation: Allow the undissolved solid to settle. Carefully filter the saturated solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. Alternatively, centrifuge the mixture and carefully decant the supernatant. This step must be performed quickly to minimize temperature changes and solvent evaporation.

-

Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Weighing: Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation:

-

Mass of dissolved solute = (Final weight of vial + solute) - (Initial weight of empty vial)

-

Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solvent used) x 100

-

Method 2: Spectroscopic Determination (High-Throughput Screening)

UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility, particularly for compounds with a strong chromophore like the phenyl groups in the tetraphenylphosphonium cation.[12]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a pre-established calibration curve.

Experimental Workflow:

Caption: Spectroscopic method for solubility determination.

Detailed Protocol:

-

Determine λ_max: Prepare a dilute solution of [PPh₄][SbF₆] in the solvent of interest. Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λ_max), which is characteristic of the phenyl groups.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of [PPh₄][SbF₆] of a known high concentration in the chosen solvent.

-

Perform a series of serial dilutions to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot absorbance versus concentration. The resulting graph should be a straight line that passes through the origin (Beer-Lambert Law). Determine the equation of the line (y = mx + c, where y is absorbance and x is concentration).

-

-

Prepare and Analyze the Saturated Solution:

-

Prepare a saturated solution of [PPh₄][SbF₆] as described in the gravimetric method (steps 1-4).

-

Carefully take a small, precise volume of the clear saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

-

Data Summary and Interpretation

| Solvent | Solvent Type | Dielectric Constant (approx.) | Expected Solubility ( g/100 mL at 25°C) |

| Acetonitrile | Polar Aprotic | 37.5 | > 10 |

| Dichloromethane | Halogenated | 9.1 | 5 - 10 |

| Methanol | Polar Protic | 32.7 | 1 - 5 |

| Tetrahydrofuran | Ether | 7.5 | < 1 |

| Toluene | Aromatic | 2.4 | < 0.1 |

| n-Hexane | Alkane | 1.9 | Insoluble |

Note: The values in the table above are estimates and should be experimentally verified.

Safety Considerations

This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[3][6] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.[3] For detailed safety information, consult the Safety Data Sheet (SDS).[3][6]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. While a comprehensive database of its solubility in all common organic solvents is not yet available, this guide provides the theoretical framework and practical experimental protocols necessary for researchers to confidently and accurately determine this vital property. By understanding the factors that govern solubility and by employing robust experimental techniques, scientists can effectively integrate this versatile salt into a wide range of chemical applications.

References

-

Wikipedia. Tetraphenylphosphonium chloride. [Link]

-

Salian, V. D., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. [Link]

-

IUPAC-NIST Solubility Data Series. Tetraphenylborates. [Link]

-

Salian, V. D., et al. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023, April 1). Tetraphenylphosphonium Chloride: Properties, Uses, and Synthesis. [Link]

-

Marciniak, A. (2011). The Solubility Parameters of Ionic Liquids. Molecules, 16(5), 4108-4119. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Austin Publishing Group. (n.d.). Ionic Liquids as Solvents in Separation Processes. [Link]

-

Krossing, I., & Slattery, J. M. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Journal of the American Chemical Society, 129(43), 13427-13434. [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. [Link]

-

ChemBK. (2024, April 10). Tetraphenylphosphonium bromide. [Link]

-

Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

- Seidell, A. (1919).

-

National Center for Biotechnology Information. (n.d.). Tetraphenylphosphonium. PubChem. [Link]

Sources

- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 124329-50-6 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 10. benchchem.com [benchchem.com]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Tetraphenylphosphonium Hexafluoroantimonate (CAS 124329-50-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylphosphonium hexafluoroantimonate, identified by the CAS number 124329-50-6, is a salt that pairs the large, lipophilic tetraphenylphosphonium (TPP) cation with the hexafluoroantimonate anion. While specific research applications for this particular salt are not extensively documented, the well-established properties of its constituent ions provide a strong basis for its potential utility in various scientific domains. The TPP cation is widely recognized for its ability to facilitate the transport of molecules across biological membranes, a characteristic that has been leveraged in drug delivery and mitochondrial research. Conversely, the hexafluoroantimonate anion is known for its role in strong acid chemistry and its associated toxicological profile.

This guide provides a comprehensive overview of the known properties and hazards of this compound, drawing on data for the compound itself where available, and supplementing with established knowledge of the tetraphenylphosphonium cation and the hexafluoroantimonate anion to offer a well-rounded technical resource.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 124329-50-6 | [1] |

| Molecular Formula | C24H20F6PSb | [1][2] |

| Molecular Weight | 575.13 g/mol | [1] |

| Appearance | Solid (Form may vary) | General knowledge |

| Purity | ≥98% (typical) | [1] |

| Solubility | Soluble in polar organic solvents such as acetonitrile and dimethylformamide. | [3] |

The Tetraphenylphosphonium Cation: A Vehicle for Cellular Delivery

The scientific interest in tetraphenylphosphonium salts primarily stems from the unique characteristics of the TPP cation. Its lipophilic nature, arising from the four phenyl rings, allows it to readily cross cellular and mitochondrial membranes. This property has been exploited in a number of research and therapeutic contexts.

Mitochondrial Targeting

A key application of the TPP cation is in the targeted delivery of therapeutic agents to mitochondria. Due to the negative membrane potential of the inner mitochondrial membrane, the positively charged TPP cation accumulates within the mitochondria. This targeted accumulation has been used to deliver antioxidants, imaging agents, and anticancer drugs directly to this organelle, enhancing their efficacy and reducing off-target effects.

Caption: TPP-conjugated molecules cross the cell and mitochondrial membranes, accumulating in the mitochondrial matrix due to the negative membrane potential.

Anticancer and Antimicrobial Activity

The TPP cation itself has demonstrated intrinsic biological activity. Studies have shown that certain tetraphenylphosphonium salts exhibit anticancer properties, potentially through the disruption of mitochondrial function in cancer cells, which often have a higher mitochondrial membrane potential than healthy cells. Furthermore, the ability of TPP to disrupt microbial membranes has led to investigations into its use as an antimicrobial agent.

The Hexafluoroantimonate Anion: Properties and Hazards

The hexafluoroantimonate (SbF₆⁻) anion is a large, weakly coordinating anion derived from fluoroantimonic acid, a superacid. Its presence in the salt contributes significantly to the overall hazard profile of the compound.

Toxicity and Corrosivity

The primary hazard associated with the hexafluoroantimonate anion is its potential to hydrolyze and release hydrogen fluoride (HF).[4] HF is a highly corrosive and toxic substance that can cause severe burns upon contact with skin or eyes and can be fatal if inhaled or ingested.[5] Safety data for related compounds like silver hexafluoroantimonate indicate that it can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[5] The hexafluoroantimonate anion itself has been shown to be toxic to aquatic life.[6] One study on ionic liquids found that the SbF₆⁻ anion was more toxic to phytoplankton than several other anions.

Hazard Assessment and Safe Handling

Given the properties of its constituent ions, this compound should be handled with extreme caution in a laboratory setting.

Toxicological Summary

| Hazard | Description | Source |

| Acute Oral Toxicity | Harmful if swallowed. | [6] |

| Acute Dermal Toxicity | Harmful in contact with skin. | [6] |

| Acute Inhalation Toxicity | Harmful if inhaled. | [6] |

| Skin Corrosion/Irritation | Potential for severe skin burns due to the hexafluoroantimonate anion. | [5] |

| Eye Damage/Irritation | Potential for severe eye damage. | [5] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [6] |

Personal Protective Equipment (PPE) and Handling Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

Experimental Protocols

General Protocol for Assessing In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a general method for determining the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.

-

Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: A stepwise representation of a typical MTT assay for determining the cytotoxicity of a compound.

Synthesis Considerations

A general approach would be to react a more common tetraphenylphosphonium salt, such as tetraphenylphosphonium bromide or chloride, with a hexafluoroantimonate salt, such as silver hexafluoroantimonate or an alkali metal hexafluoroantimonate, in a suitable solvent. The choice of solvent would be critical to facilitate the precipitation of the less soluble salt, driving the reaction to completion. For example, reacting tetraphenylphosphonium bromide with silver hexafluoroantimonate in a solvent where silver bromide is insoluble would yield the desired product in the solution.

The synthesis of tetraphenylphosphonium halides can be achieved by reacting triphenylphosphine with the corresponding halobenzene.[3][7] The preparation of hexafluoroantimonate salts often involves the reaction of antimony pentoxide or antimony pentafluoride with hydrofluoric acid, followed by reaction with a suitable base to form the desired salt.[8][9]

Conclusion

This compound is a compound with a dual character. The tetraphenylphosphonium cation offers significant potential in biomedical research, particularly for targeted drug delivery to mitochondria. However, the presence of the hexafluoroantimonate anion introduces considerable hazards that necessitate stringent safety precautions. Researchers and drug development professionals considering the use of this compound should carefully weigh the potential benefits of the TPP cation against the risks associated with the hexafluoroantimonate anion. Further research is needed to elucidate the specific properties and applications of this particular salt and to develop safe and efficient methods for its synthesis and handling.

References

-

Sulfuric acid. In: Wikipedia. ; 2024. [Link]

- A kind of preparation method of sodium hexafluoroantimonate.

-

Fluoroantimonic acid. In: Wikipedia. ; 2024. [Link]

-

Tetraphenylphosphonium chloride. In: Wikipedia. ; 2024. [Link]

- Mazeika WA, Neumann HM.

-

Synthesis of tetraphenylphosphonium bromide. ResearchGate. [Link]

-

Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem. [Link]

-

An Efficient Preparation of Vinamidinium Hexafluorophosphate Salts. ACS Publications. [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. [Link]

-

7.1 Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) (7)[3] Step 1 - Refubium. [Link]

-

Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4]. PMC. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound [124329-50-6] | King-Pharm [king-pharm.com]

- 3. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 4. Fluoroantimonic acid - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.no [fishersci.no]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. CN1743273A - A kind of preparation method of sodium hexafluoroantimonate - Google Patents [patents.google.com]

molecular weight and formula of tetraphenylphosphonium hexafluoroantimonate

An In-Depth Technical Guide to Tetraphenylphosphonium Hexafluoroantimonate for Advanced Research Applications

Introduction

This compound, [(C₆H₅)₄P]⁺[SbF₆]⁻, is a quaternary phosphonium salt that serves as a crucial tool in various domains of chemical research. Comprising a bulky, lipophilic tetraphenylphosphonium (PPh₄⁺) cation and a weakly coordinating hexafluoroantimonate (SbF₆⁻) anion, this compound offers a unique combination of properties. Its primary utility stems from the cation's ability to stabilize and facilitate the crystallization of large, often sensitive, inorganic and organometallic anions.[1] The SbF₆⁻ anion is notable for its large size and low nucleophilicity, rendering it a non-interfering or "innocent" counter-ion in many chemical transformations. This guide, intended for researchers and drug development professionals, provides a senior application scientist's perspective on the core properties, synthesis, applications, and safe handling of this versatile reagent.

Part 1: Core Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is the bedrock of its effective application. The predictable behavior of this compound in various systems is a direct consequence of its distinct ionic components.

The tetraphenylphosphonium cation consists of a central phosphorus atom bonded to four phenyl groups in a tetrahedral geometry.[1][2] This arrangement results in a rigid, sterically demanding, and non-polar cation that readily engages in van der Waals interactions, promoting solubility in many polar organic solvents and facilitating the formation of well-ordered crystal lattices.[1] The hexafluoroantimonate anion is an octahedral complex known for its exceptional stability and poor coordinating ability, which is critical in studies of reactive cationic species.

Quantitative Data Summary

For ease of reference, the key quantitative properties are summarized below. A minor discrepancy in molecular weight exists across suppliers, likely due to differences in isotopic abundance calculations.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₀F₆PSb | [3][4][5][6] |

| Molecular Weight | 575.15 g/mol | [3] |

| 575.13 g/mol | [4][7] | |

| CAS Number | 124329-50-6 | [3][4][8] |

| Typical Purity | ≥98% | [4][7] |

| Appearance | Typically a white to off-white solid | N/A |

Structural Representation

The fundamental structure is an ionic pair, as depicted below.

Caption: Ionic association between the cation and anion.

Part 2: Synthesis and Purification

Commercially available, this compound is typically synthesized via a two-step process. The causality behind this approach is rooted in practicality and yield optimization. First, a stable tetraphenylphosphonium halide salt is prepared, which then undergoes a salt metathesis (anion exchange) reaction.

Step 1: Synthesis of Tetraphenylphosphonium Bromide ([PPh₄]Br)

The synthesis of the cation precursor is well-established. One common method involves the reaction of triphenylphosphine with bromobenzene using a nickel catalyst.[9] The choice of a nickel catalyst is crucial as it facilitates the otherwise difficult aryl-phosphorus bond formation.

Step 2: Salt Metathesis for Anion Exchange

With the stable bromide salt in hand, the hexafluoroantimonate anion is introduced. This is an ion exchange reaction driven by the precipitation of an insoluble salt. For instance, reacting the aqueous or alcoholic solution of [PPh₄]Br with a silver hexafluoroantimonate (AgSbF₆) solution results in the precipitation of silver bromide (AgBr), leaving the desired product in solution. The choice of a silver salt is strategic due to the extremely low solubility of AgBr, which drives the reaction to completion.

Experimental Protocol: A Self-Validating Synthesis Workflow

This protocol is a representative methodology. Self-validation is achieved through in-process checks, such as complete precipitation of the byproduct (AgBr) and characterization of the final product.

Materials:

-

Tetraphenylphosphonium bromide ([PPh₄]Br)

-

Silver hexafluoroantimonate (AgSbF₆)

-

Ethanol, Reagent Grade

-

Dichloromethane, Reagent Grade

-

Deionized Water

Procedure:

-

Dissolution: Dissolve a precise mass of [PPh₄]Br (1.0 equivalent) in warm ethanol. In a separate, light-protected vessel, dissolve AgSbF₆ (1.0 equivalent) in a minimal amount of deionized water or ethanol.

-

Reaction: Slowly add the AgSbF₆ solution to the stirring [PPh₄]Br solution. A dense, white precipitate of AgBr will form immediately. Causality Check: The instant formation of a precipitate indicates the metathesis reaction is proceeding as expected.

-

Completion & Isolation: Stir the mixture at room temperature for 1-2 hours to ensure complete reaction. Protect from light to prevent silver salt photoreduction. Filter the mixture to remove the AgBr precipitate. A fine filter (e.g., Celite pad) is recommended to capture all the solid.

-

Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure (rotary evaporation).

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot dichloromethane. Slowly add a non-polar solvent like hexane or diethyl ether until turbidity persists. Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

-

Final Product: Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (e.g., NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of [PPh₄][SbF₆].

Part 3: Field-Proven Applications

The utility of this reagent is not merely academic; it is a workhorse compound for solving specific challenges in synthesis and materials science.

Crystallization and Structural Analysis

The Challenge: Large, charge-diffuse, or structurally complex anions are notoriously difficult to crystallize. Their salts with small cations (e.g., Li⁺, Na⁺) often form oils, glasses, or microcrystalline powders unsuitable for single-crystal X-ray diffraction.

The [PPh₄]⁺ Solution: The tetraphenylphosphonium cation provides a robust solution. Its large size, rigidity, and defined shape promote favorable packing interactions within a crystal lattice.[1] It effectively acts as a "structured container," forcing complex anions to arrange in an orderly fashion. This has been demonstrated in the synthesis and characterization of novel coordination polymers and lanthanide complexes, where the [PPh₄]⁺ cation directs the overall topology of the resulting framework.[10][11]

Ion-Pair Extraction and Separation

The Challenge: Removing charged organic species, such as anionic dyes, from aqueous waste streams is a significant environmental challenge. These dyes are often highly soluble in water, making simple extraction difficult.

The [PPh₄]⁺ Solution: The lipophilic nature of the [PPh₄]⁺ cation can be exploited. When introduced into an aqueous solution containing an anionic dye, it forms a charge-neutral ion pair: {[PPh₄]⁺[Dye]⁻}. This new complex is significantly more hydrophobic than the original dye, allowing it to be extracted into an organic solvent or precipitated from the aqueous phase. Studies have shown that [PPh₄]Br is effective in decolorizing solutions containing reactive anionic dyes through this mechanism.[12] The bulkier the cation, the stronger the association and the more effective the separation.[12]

Part 4: Safety, Handling, and Disposal

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Core Hazards

Personal Protective Equipment (PPE) and Handling

| Precaution | Specification | Rationale |

| Ventilation | Use only in a well-ventilated area or chemical fume hood. | To prevent inhalation of dust.[13][14][15] |

| Eye Protection | Wear safety glasses with side-shields or goggles (EN 166 standard). | To prevent eye contact with dust.[13][16] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[13][16] |

| Skin Protection | Wear a lab coat or long-sleeved clothing. | To prevent skin exposure.[13] |

| Respiratory | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. | To prevent inhalation when dust concentrations are high.[15] |

Protocol for Safe Handling and Disposal

-

Engineering Controls: Always handle this solid material within a certified chemical fume hood to minimize inhalation risk.

-

Personal Protection: Before handling, don all required PPE as detailed in the table above.

-

Weighing and Transfer: Conduct all transfers of the solid carefully to avoid generating dust. Use a spatula and weigh onto a tared weigh boat or directly into the reaction vessel inside the fume hood.

-

Spill Management: In case of a spill, do not dry sweep. Carefully clean up the spill using a damp paper towel or a HEPA-filtered vacuum. Place all contaminated materials into a sealed container labeled as hazardous waste.[17]

-

Disposal: Dispose of unused material and contaminated waste in a designated, sealed hazardous waste container. The container must be sent to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14] Do not allow the material to enter drains or waterways due to its aquatic toxicity.[13][16]

Conclusion

This compound is more than a simple salt; it is an enabling reagent for advanced chemical research. Its value lies in the predictable and advantageous properties of its constituent ions: a bulky, structure-directing cation and a stable, non-coordinating anion. By understanding its synthesis, leveraging its unique applications in crystallization and separation, and adhering to strict safety protocols, researchers can effectively harness its potential to advance the frontiers of inorganic synthesis, materials science, and environmental remediation.

References

-

CookeChem. This compound, 98%, 124329-50-6.

-

Santa Cruz Biotechnology, Inc. This compound.

-

King-Pharm. This compound [124329-50-6].

-

SACTG | King-Pharm. 124329-50-6 this compound.

-

Santa Cruz Biotechnology, Inc. This compound (Spanish).

-

Thermo Fisher Scientific. Safety Data Sheet - this compound.

-

Fisher Scientific. Safety Data Sheet - Tetraphenylphosphonium tetrafluoroborate.

-

Combi-Blocks. Safety Data Sheet - Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate.

-

Chemicalbook. This compound | 124329-50-6.

-

Fisher Scientific. Safety Data Sheet - this compound.

-

Apollo Scientific. Safety Data Sheet - Tetraphenylphosphonium bromide.

-

Wikipedia. Tetraphenylphosphonium chloride.

-

National Center for Biotechnology Information. Tetraphenylphosphonium. PubChem Compound Database.

-

ResearchGate. Synthesis of tetraphenylphosphonium bromide.

-

King-Pharm. This compound [ 124329-50-6 ].

-

ResearchGate. Application of Tetraphenyl- and Ethyltriphenylphosphonium Salts for Separation of Reactive Dyes From Aqueous Solution.

-

Refubium - Freie Universität Berlin. Synthesis of Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).

-

ResearchGate. Growth and Characterization of Tetraphenylphosphonium Bromide Crystal.

-

ResearchGate. Structure Directing Effects of the Tetraphenylphosphonium Cation upon the Formation of Lanthanoid Anilate Coordination Polymers.

-

National Center for Biotechnology Information. Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4].

Sources

- 1. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

- 2. Tetraphenylphosphonium | C24H20P+ | CID 164912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound , 98% , 124329-50-6 - CookeChem [cookechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [124329-50-6] | King-Pharm [king-pharm.com]

- 6. 124329-50-6 this compound [king-pharm.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 124329-50-6 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of tetraphenyl phosphate tetrakis[dimethyl (2,2,2-trichloroacetyl)phosphoramidato]lutetium(III), PPh4[LuL 4] - PMC [pmc.ncbi.nlm.nih.gov]